N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
CAS No.:
Cat. No.: VC17949963
Molecular Formula: C45H56N7O9P
Molecular Weight: 869.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H56N7O9P |
|---|---|
| Molecular Weight | 869.9 g/mol |
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54) |
| Standard InChI Key | IRRDHRZUOZNWDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Molecular Formula | CHNOP |
| Molecular Weight | 789.86 g/mol |
| Structure | Contains purine, phosphoramidite, and methoxyphenyl groups |
Structural Features
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Core Framework:
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The compound is built on a purine base (a bicyclic aromatic heterocycle), which is often found in nucleotides and nucleosides.
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It includes a modified sugar moiety (oxolane ring) that is functionalized with methoxy and phosphoramidite groups.
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Functional Groups:
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A bis(4-methoxyphenyl)-phenylmethoxy group provides steric bulk and hydrophobicity.
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A phosphoramidite group (-P(OCHCHCN)(N(iPr))) is critical for coupling reactions in oligonucleotide synthesis.
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A cyano group (-CN) introduces polarity and potential reactivity for further derivatization.
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Amide Linkage:
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The presence of an amide bond (-CONH-) connects the purine nucleus to a 2-methylpropanamide side chain, enhancing stability.
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Applications
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Oligonucleotide Synthesis:
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The phosphoramidite functionality suggests that this compound is used as a building block in the synthesis of modified oligonucleotides for therapeutic or diagnostic purposes.
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Such modifications improve the stability and binding affinity of nucleic acids in biological systems.
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Medicinal Chemistry:
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The purine scaffold is common in drug development, particularly for antiviral and anticancer agents.
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The structural modifications may enhance specificity for certain biological targets, such as kinases or polymerases.
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Biochemical Research:
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This compound can be used to study interactions with enzymes or receptors that recognize purine derivatives.
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Its functional groups allow for further chemical tagging or conjugation to biomolecules.
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Synthesis Insights
The synthesis of this compound typically involves:
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Protection of hydroxyl groups on the sugar moiety.
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Coupling of the purine base with the protected sugar derivative.
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Introduction of the phosphoramidite group via reaction with chlorophosphoramidites.
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Final deprotection steps to yield the active compound.
These steps require precise control of reaction conditions to ensure high yield and purity.
Research Potential
This compound's unique structure makes it valuable for:
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Developing chemically modified RNA or DNA for gene editing technologies like CRISPR.
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Investigating nucleotide-protein interactions in cellular pathways.
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Creating stable probes for molecular diagnostics.
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